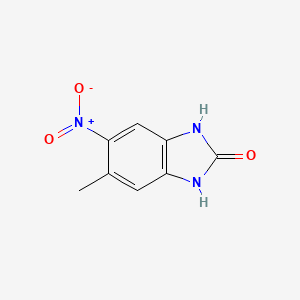

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

Description

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one is a benzimidazolone derivative characterized by a methyl substituent at position 5 and a nitro group at position 6 on the benzimidazole core.

Synthesis: The nitro group in this compound is introduced via nitration. highlights an optimized method using 40% N₂O₅/HNO₃ in methylene chloride, which is more efficient and generates fewer byproducts compared to traditional nitric/sulfuric acid mixtures . This method is critical for ensuring high purity and yield, particularly for nitro-substituted benzimidazolones.

Properties

IUPAC Name |

5-methyl-6-nitro-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-4-2-5-6(10-8(12)9-5)3-7(4)11(13)14/h2-3H,1H3,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZGIHJVJJXQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83573-62-0 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-5-methyl-6-nitro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one typically involves the nitration of 5-methylbenzimidazol-2-one. One efficient method involves the nitration using potassium nitrate (KNO3) and sulfuric acid (H2SO4) as nitrating agents . The reaction is carried out under controlled conditions to ensure the selective nitration at the desired position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar nitration methods. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group at the sixth position can be substituted by nucleophiles such as amines, leading to the formation of aminoderivatives.

Common Reagents and Conditions

Nitration: Potassium nitrate (KNO3) and sulfuric acid (H2SO4).

Reduction: Hydrogen gas (H2) with a catalyst such as palladium on carbon (Pd/C).

Major Products Formed

Aminoderivatives: Formed by nucleophilic substitution of the nitro group.

Amino Compounds: Formed by the reduction of the nitro group.

Scientific Research Applications

Scientific Research Applications of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

This compound is a benzimidazolone derivative with diverse applications in chemistry, biology, and medicine. The presence of the nitro group on the benzimidazolone scaffold allows for various chemical modifications and reactions, making it a valuable building block for synthesizing complex heterocyclic compounds.

Chemical Properties and Reactions

Synthesis: this compound is typically synthesized by nitrating 5-methylbenzimidazol-2-one using potassium nitrate and sulfuric acid . Large-scale industrial production employs similar nitration methods with precise control of reaction parameters to ensure high yield and purity.

Reactions:

- Nitration Potassium nitrate () and sulfuric acid () are common reagents used for nitration.

- Reduction The nitro group can be reduced to an amino group using hydrogen gas () in the presence of a catalyst such as palladium on carbon (Pd/C).

- Nucleophilic Substitution The nitro group at the sixth position can be substituted by nucleophiles such as amines, leading to the formation of aminoderivatives.

Applications in Chemistry

This compound serves as a building block in synthesizing more complex heterocyclic compounds. For example, it can be used to synthesize quinazolinone derivatives . The nitro group's reactivity allows for further functionalization and diversification of the molecule.

Applications in Biology and Medicine

This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Benzimidazole derivatives, in general, have demonstrated antiviral activity against various viral strains, including HIV, hepatitis B and C virus (HBV and HCV), enteroviruses, respiratory syncytial virus (RSV), human cytomegalovirus (HCMV), bovine viral diarrhea virus (BVDV), and herpes simplex virus-1 (HSV-1) . Specific applications and findings include:

- Antiviral Activity: Benzimidazole derivatives have been explored as reverse transcriptase inhibitors against HIV-1 replication . Some compounds have shown notable antiviral activity against laboratory-adapted strains and primary isolates of HIV-1 .

- Enterovirus Inhibition: Certain benzimidazole derivatives have shown potent enterovirus (Coxsackie) inhibition .

- Anti-inflammatory and Analgesic Activities: Benzimidazole derivatives have demonstrated anti-inflammatory and analgesic effects . Some compounds have shown significant reduction of edema volume and notable anti-inflammatory effect compared to standard drugs .

Case Studies

- 5-Me-TriNBO Synthesis: 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is used in synthesizing 5-Me-TriNBO (5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one) via a one-step nitration reaction . LC-MS analysis confirms the purity of the product without dinitro-derivative impurities .

- Alkylation Reactions: 5-methoxy-6-nitro-benzimidazol-2-one can undergo alkylation reactions, producing different products depending on the reaction conditions. Treatment with sodium hydride in DMF and an electrophile can yield the N1-alkylation product as the major component .

Mechanism of Action

The mechanism of action of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzimidazolone scaffold allows diverse functionalization, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison of 5-methyl-6-nitro-1,3-dihydro-benzimidazol-2-one with key analogues:

Substituent Effects and Molecular Properties

Spectral Data and Structural Confirmation

Biological Activity

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound features a methyl group at the 5-position and a nitro group at the 6-position of the benzimidazole structure. These substitutions influence its solubility, reactivity, and biological activity.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₉H₈N₄O₂ |

| Molecular Weight | 192.19 g/mol |

| Melting Point | 285-287 °C |

| Solubility | Soluble in organic solvents |

Benzimidazole derivatives, including this compound, are known to interact with various biological targets. The nitro group can undergo reduction to form amino derivatives, which may enhance biological activity by interacting with nucleophiles or enzymes.

Biochemical Pathways:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, likely due to its ability to disrupt cellular processes.

- Anticholinesterase Activity : Studies have shown that benzimidazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission, suggesting potential applications in treating neurodegenerative diseases .

Research Findings

Recent studies have investigated the biological activities of this compound and related compounds. Key findings include:

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and function .

Anticancer Potential

In vitro studies have demonstrated that benzimidazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The nitro group may play a crucial role in this activity by generating reactive oxygen species (ROS) that damage cellular components .

Anticholinesterase Activity

A study utilizing molecular docking methods revealed that this compound binds effectively to AChE. This interaction suggests potential use in therapies for Alzheimer's disease and other cognitive disorders .

Case Studies

- Antimicrobial Study : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its effectiveness as an antimicrobial agent.

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results showed a significant reduction in cell death compared to untreated controls, indicating its potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-methyl-6-nitro-1,3-dihydro-benzimidazol-2-one, and what methodological considerations are critical for optimizing yield?

- Answer : The synthesis typically involves alkylation of 5-nitro-1,3-dihydro-benzimidazol-2-one using methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) in DMF. Reaction conditions (room temperature, 6–12 hours) and stoichiometric excess of the alkylating agent (1.5 eq) are key for yield optimization. Purification via silica gel chromatography with ethyl acetate/hexane mixtures (1:2) is standard. Post-synthetic nitration may require HNO₃/H₂SO₄ under controlled conditions to ensure regioselectivity at the 6-position .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Answer :

- X-ray crystallography : Resolves planar fused-ring systems (deviation <0.01 Å) and hydrogen-bonding networks (e.g., N–H···O interactions along the [0 1 0] axis). SHELXL software is recommended for refining torsional angles (e.g., C7–N2–C11–C12 = -98.4°) .

- NMR/LC-MS : ¹H/¹³C NMR confirms substituent positions, while LC-MS ([M-H]⁻ = 297 m/z) and UV-Vis (λmax = 279, 351 nm) validate purity .

Q. How can column chromatography be optimized for purifying this compound derivatives?

- Answer : Use silica gel with ethyl acetate/hexane (1:2) as the mobile phase. Monitor fractions via TLC (Rf ≈ 0.3–0.5) and adjust gradient polarity based on substituent hydrophobicity. For nitro-containing derivatives, pre-adsorbent plates reduce decomposition .

Advanced Research Questions

Q. What strategies address positional selectivity challenges during nitration of 5-methyl-1,3-dihydro-benzimidazol-2-one to avoid over-nitration or isomer formation?

- Answer : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor nitration at the 6-position. Kinetic control via short reaction times (<2 hours) minimizes 4-nitro byproducts. Monitor progress with LC-MS ([M-H]⁻ = 297) and isolate isomers via preparative HPLC with a C18 column .

Q. How can SHELX software resolve crystallographic ambiguities in polymorphic forms of this compound?

- Answer : SHELXL refines disorder in nitro groups by applying restraints to bond lengths (N–O = 1.21–1.23 Å) and angles. For twinned crystals, use the TWIN/BASF commands. Validate hydrogen bonds (e.g., N1–H···O1 = 2.85 Å) against isotropic displacement parameters .

Q. What analytical workflows reconcile contradictory spectral data (e.g., NMR splitting vs. crystallographic symmetry) in substituted benzimidazolones?

- Answer : Combine 2D NMR (COSY, NOESY) to assign coupling patterns and X-ray data to confirm spatial arrangements. For example, crystallographic planarity (dihedral angle <1°) may explain unexpected NMR equivalence .

Q. How do reaction conditions influence the mechanistic pathway of alkylation in 5-nitro-1,3-dihydro-benzimidazol-2-one derivatives?

- Answer : TBAB enhances nucleophilicity by phase-transfer catalysis, favoring SN2 mechanisms. Polar aprotic solvents (DMF) stabilize intermediates, while elevated temperatures (40–60°C) may shift control from kinetic to thermodynamic products. Monitor intermediates via in-situ IR (C=O stretch at ~1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.